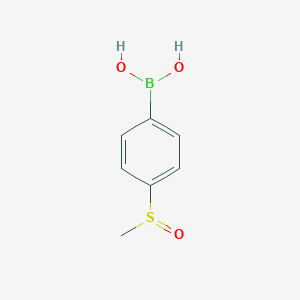

4-(Methanesulfinyl)benzeneboronic acid

Vue d'ensemble

Description

4-(Methanesulfinyl)benzeneboronic acid is a chemical compound with the CAS Number: 166386-48-7 . It has a molecular weight of 184.02 and its IUPAC name is 4-(methylsulfinyl)phenylboronic acid . The compound is used in research and development .

Synthesis Analysis

The synthesis of 4-(Methanesulfinyl)benzeneboronic acid can be achieved from 4-(Methylthio)phenylboronic acid . It is also used as a reagent for sequential Suzuki cross-coupling reactions .Molecular Structure Analysis

The molecular formula of 4-(Methanesulfinyl)benzeneboronic acid is C7H9BO3S . The InChI Code is 1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 .Chemical Reactions Analysis

4-(Methanesulfinyl)benzeneboronic acid is used in sequential Suzuki cross-coupling reactions . It is also involved in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical And Chemical Properties Analysis

The melting point of 4-(Methanesulfinyl)benzeneboronic acid is 178-180°C . Its boiling point is predicted to be 416.8±47.0 °C , and its density is predicted to be 1.37±0.1 g/cm3 . The compound has a pKa of 7.72±0.10 (Predicted) .Applications De Recherche Scientifique

Sensing Applications

Boronic acids: are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample. For instance, a fluorescent sensor combining boronic acid and pyrene has been studied for use as a sensor for catechol and its amino-derivatives .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for significant applications in biological labelling and protein manipulation. This includes the development of novel methodologies for cell labelling and the manipulation of proteins, which can be crucial for understanding biological processes and disease mechanisms .

Therapeutic Development

Boronic acids’ key interaction with diols also extends to the development of therapeutics. They have been utilized in the creation of compounds that can interfere with signaling pathways, inhibit enzymes, and serve as cell delivery systems. This makes them valuable tools in the design of new drugs and therapeutic agents .

Separation Technologies

In the field of separation technologies, boronic acids have been employed for the electrophoresis of glycated molecules. Their unique properties allow for the selective separation of complex mixtures, which is essential in both analytical chemistry and the purification of biological compounds .

Material Science

Boronic acids are used as building materials for microparticles in analytical methods and in polymers for the controlled release of insulin. Their structural versatility and reactivity make them suitable for creating advanced materials with specific properties, such as responsiveness to biological stimuli .

Catalysis and Synthesis

Boronic acids, including derivatives like (4-(Methylsulfinyl)phenyl)boronic acid, play a role in catalysis and synthetic chemistry. They are involved in cross-coupling reactions and can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions. This highlights their importance in the synthesis of complex organic molecules .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-methylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTGALZTDVXUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378530 | |

| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methylsulfinyl)phenyl)boronic acid | |

CAS RN |

166386-48-7 | |

| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

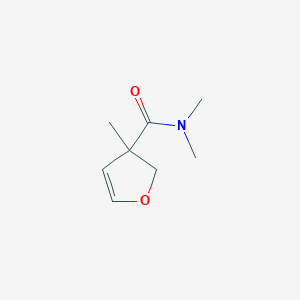

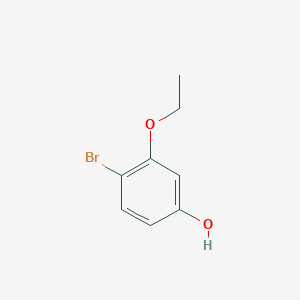

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B65489.png)